2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Overview
Description
2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes this compound a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the reaction of 2-ethoxyquinoline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by a palladium catalyst under inert conditions to prevent oxidation. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
- 2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
Uniqueness
Compared to similar compounds, 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline offers unique reactivity due to the presence of the ethoxy group and the quinoline ring. This combination allows for a broader range of chemical transformations and applications, making it a valuable tool in both academic and industrial research .
Properties
CAS No. |
1363386-55-3 |
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Molecular Formula |
C17H22BNO3 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
2-ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C17H22BNO3/c1-6-20-15-10-7-12-11-13(8-9-14(12)19-15)18-21-16(2,3)17(4,5)22-18/h7-11H,6H2,1-5H3 |
InChI Key |
DBPUJCOTOFBQID-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C=C3)OCC |
Origin of Product |
United States |
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